molecular formula C20H28O3Se B14180707 Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate CAS No. 921755-06-8

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate

Cat. No.: B14180707
CAS No.: 921755-06-8
M. Wt: 395.4 g/mol
InChI Key: MFUZAZCKIDFUIL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of selenium in its structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction conditions are optimized to ensure the selective formation of the desired product. The reaction proceeds through the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different selenium-containing products.

    Reduction: Reduction reactions can modify the selenium moiety, altering the compound’s reactivity.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 1-fluoropyridinium compounds and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate involves the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation. This process results in the formation of α-selenoenals and α-selenoenones, which exhibit unique reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:

    Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound contains a different heterocyclic structure but exhibits similar reactivity patterns.

Uniqueness

The presence of the phenylselanyl group in ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate imparts unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

921755-06-8

Molecular Formula

C20H28O3Se

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-3-phenylselanylundec-2-enoate

InChI

InChI=1S/C20H28O3Se/c1-4-6-7-8-12-15-18(21)19(16(3)20(22)23-5-2)24-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15H2,1-3H3

InChI Key

MFUZAZCKIDFUIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1

Origin of Product

United States

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